molecular formula C11H16O2 B3119188 2-Ethyl-2-phenyl-1,3-propanediol CAS No. 24765-56-8

2-Ethyl-2-phenyl-1,3-propanediol

Cat. No.: B3119188
CAS No.: 24765-56-8
M. Wt: 180.24 g/mol
InChI Key: WEXYBIYJFKLLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-phenyl-1,3-propanediol can be synthesized through the reduction of diethyl phenylmalonate using sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods: The industrial production of this compound typically involves the same reduction process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-phenyl-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in the presence of a buffer.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethyl-2-phenylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-11(8-12,9-13)10-6-4-3-5-7-10/h3-7,12-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXYBIYJFKLLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2-phenyl-1,3-propanediol
Reactant of Route 2
2-Ethyl-2-phenyl-1,3-propanediol
Reactant of Route 3
2-Ethyl-2-phenyl-1,3-propanediol
Reactant of Route 4
2-Ethyl-2-phenyl-1,3-propanediol
Reactant of Route 5
2-Ethyl-2-phenyl-1,3-propanediol
Reactant of Route 6
2-Ethyl-2-phenyl-1,3-propanediol

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